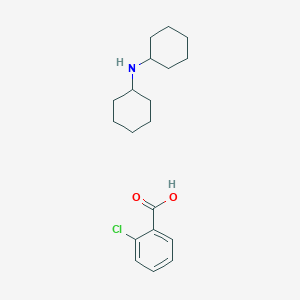

2-chlorobenzoic acid;N-cyclohexylcyclohexanamine

Description

Properties

CAS No. |

817177-03-0 |

|---|---|

Molecular Formula |

C19H28ClNO2 |

Molecular Weight |

337.9 g/mol |

IUPAC Name |

2-chlorobenzoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |

InChI Key |

MITCEDXKXWWNJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

2-Chlorobenzoic Acid

-

Synthetic Routes

Oxidation of 2-chlorotoluene: This method involves the oxidation of 2-chlorotoluene using potassium permanganate as the oxidizing agent.

Hydrolysis of α,α,α-trichloro-2-toluene: This method involves the hydrolysis of α,α,α-trichloro-2-toluene to produce 2-chlorobenzoic acid.

-

Industrial Production Methods

N-cyclohexylcyclohexanamine

-

Synthetic Routes

Reductive Amination: This method involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

-

Industrial Production Methods

- The industrial production of N-cyclohexylcyclohexanamine often involves reductive amination on a large scale using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chlorobenzoic Acid

-

Types of Reactions

-

Common Reagents and Conditions

Potassium Permanganate: Used in the oxidation of 2-chlorotoluene to 2-chlorobenzoic acid.

Ammonia: Used in substitution reactions to replace the chlorine atom with an amino group.

-

Major Products

2-Aminobenzoic Acid: Formed from the substitution of the chlorine atom with an amino group.

Chlorobenzene: Formed from the decarboxylation of 2-chlorobenzoic acid.

N-cyclohexylcyclohexanamine

-

Types of Reactions

Reductive Amination: The primary method for synthesizing N-cyclohexylcyclohexanamine involves the reductive amination of cyclohexanone with cyclohexylamine.

-

Common Reagents and Conditions

Sodium Borohydride: A reducing agent used in the reductive amination process.

Hydrogen Gas with Catalyst: Used in the catalytic hydrogenation process for reductive amination.

-

Major Products

N-cyclohexylcyclohexanamine: The primary product formed from the reductive amination of cyclohexanone with cyclohexylamine.

Scientific Research Applications

2-Chlorobenzoic Acid

Chemistry: Used as a precursor in the synthesis of various organic compounds, including drugs, food additives, and dyes.

Biology: Studied for its degradation by microorganisms such as Pseudomonas aeruginosa.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Used as an intermediate in the production of fungicides, insecticides, and acaricides.

N-cyclohexylcyclohexanamine

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biological systems.

Industry: Used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

2-Chlorobenzoic Acid

- The mechanism of action of 2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways in biological systems. It can act as an inhibitor of certain enzymes and disrupt metabolic pathways .

N-cyclohexylcyclohexanamine

- The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific receptors and enzymes in biological systems. It can modulate the activity of these targets and influence various physiological processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of Chlorobenzoic Acid Isomers

Key Findings :

- The position of the chlorine substituent significantly impacts biodegradability and microbial utilization. Ortho-substitution (2-chloro) reduces biodegradation efficiency compared to meta- (3-chloro) and para- (4-chloro) isomers .

- 2-Chlorobenzoic acid is uniquely valuable in medicinal chemistry, enabling cost-effective syntheses of acridine derivatives and isoindolinones .

N-Cyclohexylcyclohexanamine vs. Structurally Related Amines

Table 2: Comparison with N-Benzylcyclohexanamine and Other Cyclohexylamines

Key Findings :

Biological Activity

The compound 2-chlorobenzoic acid; N-cyclohexylcyclohexanamine (CAS No. 817177-03-0) is a chemical of interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure

The structure of 2-chlorobenzoic acid; N-cyclohexylcyclohexanamine can be represented as follows:

- Molecular Formula : C13H17ClN

- Molecular Weight : 237.73 g/mol

Physical Properties

| Property | Value |

|---|---|

| CAS Number | 817177-03-0 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

The biological activity of 2-chlorobenzoic acid; N-cyclohexylcyclohexanamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This compound has been shown to exhibit:

- Anti-inflammatory properties : It inhibits the production of pro-inflammatory cytokines.

- Antimicrobial activity : Demonstrated effectiveness against certain bacterial strains.

Research Findings

- Anti-inflammatory Effects

- Antimicrobial Activity

- Toxicological Studies

Case Study 1: Anti-inflammatory Activity

A controlled trial involving mice treated with varying doses of 2-chlorobenzoic acid; N-cyclohexylcyclohexanamine demonstrated a dose-dependent reduction in paw edema, indicating its effectiveness in reducing inflammation.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the structural identity of 2-chlorobenzoic acid and N-cyclohexylcyclohexanamine?

- Methodological Answer :

- 2-Chlorobenzoic Acid : Use a combination of FT-IR (to confirm carboxylic acid and C-Cl stretching bands) and NMR spectroscopy (to resolve aromatic protons and substituent effects). Compare spectral data with reference standards or databases like PubChem (e.g., SMILES:

OC(C1=C(Cl)C=C(O)C=C1)=O). - N-Cyclohexylcyclohexanamine : Employ NMR to distinguish cyclohexyl proton environments and amine protons. Mass spectrometry (MS) can confirm molecular ion peaks (e.g., MW 225.8 for related hydrochloride derivatives ).

Q. How should researchers safely handle and store these compounds in laboratory settings?

- Methodological Answer :

- Store in tightly sealed containers at recommended temperatures (e.g., -20°C for amine derivatives ). Avoid moisture and incompatible reagents (e.g., strong oxidizers). Use fume hoods for handling powders to prevent inhalation .

- For 2-chlorobenzoic acid, note its hygroscopic nature; store in a desiccator to maintain purity .

Q. What purification methods are effective for isolating 2-chlorobenzoic acid from reaction mixtures?

- Methodological Answer :

- Recrystallization using ethanol/water mixtures is standard. Monitor purity via HPLC (high-performance liquid chromatography) with UV detection at 254 nm, referencing retention times against commercial standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for N-cyclohexylcyclohexanamine derivatives?

- Methodological Answer :

- Perform variable-temperature NMR to assess dynamic effects (e.g., amine inversion). Compare crystallographic data (e.g., X-ray diffraction for related cyclohexylamide structures ) to confirm conformations. Cross-validate with computational methods (DFT calculations for optimized geometries).

Q. What experimental strategies are recommended for studying the co-crystallization of 2-chlorobenzoic acid with amine derivatives?

- Methodological Answer :

- Screen co-crystal formation using solvent-drop grinding with stoichiometric variations. Analyze via PXRD (powder X-ray diffraction) to identify new polymorphs. Thermal methods (DSC/TGA) can assess stability, referencing hydrate formation risks noted for hydroxybenzoic acid analogs .

Q. How can researchers assess the stability of N-cyclohexylcyclohexanamine under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- pH Stability : Incubate in buffered solutions (pH 1–12) and quantify degradation via LC-MS.

- Thermal Stability : Use TGA to determine decomposition thresholds (e.g., mp 207–209°C for related hydrates ).

Q. What methodologies are suitable for probing intermolecular interactions between 2-chlorobenzoic acid and cyclohexylamine derivatives?

- Methodological Answer :

- Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics. Pair with molecular docking simulations to predict interaction sites (e.g., carboxylic acid-amine hydrogen bonding). Validate with spectroscopic titrations (UV-Vis or fluorescence quenching) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported purity levels (e.g., ≥98% vs. >98%)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.